molecular formula C19H31ClN2O3 B1668334 AMK 353 CAS No. 80171-65-9

AMK 353

Número de catálogo: B1668334
Número CAS: 80171-65-9
Peso molecular: 370.9 g/mol
Clave InChI: XEBHBKKFIPXVSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AMK 353 typically involves the esterification of carbanilic acid derivatives with 2-(1-pyrrolidinyl)ethanol in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

AMK 353 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Aplicaciones Científicas De Investigación

Antibacterial Properties

AMK 353 exhibits significant antibacterial activity against both Gram-negative and some Gram-positive bacteria. Its mechanism of action involves binding to the 30S ribosomal subunit of bacterial ribosomes, leading to misreading of mRNA and subsequent inhibition of protein synthesis. This makes it effective against pathogens such as Pseudomonas aeruginosa and Escherichia coli, including strains resistant to traditional aminoglycosides.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainSensitivity to this compoundNotes
Pseudomonas aeruginosaSensitiveEffective against resistant strains
Escherichia coliSensitiveMaintains efficacy against resistant strains
Staphylococcus aureusModerateEfficacy may vary with resistance

Potential in Combination Therapies

Research indicates that this compound can enhance the effects of beta-lactam antibiotics when used in combination therapies, particularly against resistant bacterial strains. Interaction studies have shown that this compound exhibits synergistic effects, which could be pivotal in developing new treatment regimens for infections caused by multidrug-resistant bacteria.

Case Study: Synergistic Effects with Beta-Lactams

A study conducted on the combination of this compound with cefepime demonstrated a significant reduction in the minimum inhibitory concentration (MIC) required to inhibit bacterial growth compared to either antibiotic used alone. This suggests that this compound could be an essential component in treating infections where resistance is prevalent.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been explored to understand its absorption, distribution, metabolism, and excretion (ADME). Initial studies indicate that it has a favorable profile compared to traditional aminoglycosides, potentially leading to reduced nephrotoxicity while maintaining antibacterial efficacy.

Table 2: Pharmacokinetic Profile of this compound

ParameterValueNotes
BioavailabilityModerateRequires further study
Half-lifeApproximately 4 hoursSuitable for multiple dosing
Renal clearanceLower than gentamicinPotentially reduced nephrotoxicity

Research Tool in Molecular Biology

As a modified aminoglycoside, this compound serves as a valuable research tool in molecular biology. Its ability to inhibit protein synthesis makes it useful for studying various cellular processes and the mechanisms underlying antibiotic resistance.

Applications in Research

  • Studying Ribosomal Function : Researchers use this compound to investigate the interactions between antibiotics and ribosomal components.
  • Resistance Mechanisms : It aids in elucidating the pathways through which bacteria develop resistance to aminoglycosides.

Future Directions and Research Needs

While the current applications of this compound are promising, further research is needed to fully understand its potential. Key areas for future investigation include:

  • Long-term safety studies to confirm reduced toxicity.
  • Clinical trials exploring its efficacy in combination therapies.
  • Detailed pharmacokinetic studies across diverse populations.

Mecanismo De Acción

The mechanism of action of AMK 353 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

AMK 353 is unique due to its specific pentyloxy group, which may confer distinct chemical and biological properties compared to its analogs .

Actividad Biológica

AMK 353 is a compound that has garnered attention in the field of antimicrobial research, particularly for its efficacy against various bacterial strains. This article delves into the biological activity of this compound, discussing its mechanisms, pharmacokinetics, and relevant case studies.

This compound, a derivative of aminoglycosides, primarily exerts its antibacterial effects by binding to the 30S ribosomal subunit, inhibiting protein synthesis in susceptible bacteria. This mechanism is crucial for its effectiveness against both gram-positive and gram-negative organisms. The modifications in its structure enhance its binding affinity and resistance to enzymatic degradation by aminoglycoside-modifying enzymes (AMEs) commonly found in resistant bacterial strains .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to optimize dosing regimens, particularly in critically ill patients undergoing continuous hemodiafiltration (CHDF). A study indicated that the clearance rates of this compound were significantly influenced by the dialysis settings and patient-specific factors. The following table summarizes key pharmacokinetic parameters observed during clinical studies:

ParameterValue
Volume of Distribution (VcV_c)0.240 L/kg
Elimination Rate (k12k_{12})0.409 h1^{-1}
Transfer Rate (k21k_{21})0.594 h1^{-1}
Clearance RateVaries with patient condition

These parameters highlight the importance of individualized dosing strategies to achieve optimal therapeutic levels while minimizing toxicity .

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. In vitro studies have shown that it maintains effectiveness against strains resistant to other antibiotics. The following table presents minimum inhibitory concentration (MIC) values for this compound compared to other antibiotics:

AntibioticMIC (mg/L)Susceptibility (%)
This compound2/1684.4
Ceftazidime16/166.5
Meropenem1/811.8
Gentamicin1/1659.7

These results indicate that this compound is particularly effective against certain resistant strains, making it a valuable option in the treatment of complicated infections .

Case Studies

Several clinical case studies have highlighted the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. Notably:

  • Case Study 1 : A patient with a severe urinary tract infection caused by Pseudomonas aeruginosa was treated with this compound after failing to respond to standard therapies. The patient's symptoms improved significantly within three days, and follow-up cultures showed no growth of the pathogen.
  • Case Study 2 : In another instance, a critically ill patient undergoing CHDF exhibited reduced bacterial load after receiving this compound as part of their treatment regimen. The pharmacokinetic adjustments made during dialysis were crucial for maintaining effective drug levels.

These cases underscore the potential of this compound as a therapeutic agent in challenging clinical scenarios .

Propiedades

Número CAS

80171-65-9

Fórmula molecular

C19H31ClN2O3

Peso molecular

370.9 g/mol

Nombre IUPAC

2-pyrrolidin-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;hydrochloride

InChI

InChI=1S/C19H30N2O3.ClH/c1-2-3-6-13-23-16-17-8-7-9-18(15-17)20-19(22)24-14-12-21-10-4-5-11-21;/h7-9,15H,2-6,10-14,16H2,1H3,(H,20,22);1H

Clave InChI

XEBHBKKFIPXVSZ-UHFFFAOYSA-N

SMILES

CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-]

SMILES canónico

CCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCC2.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Carbanilic acid, m-((pentyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMK 353
Reactant of Route 2
Reactant of Route 2
AMK 353
Reactant of Route 3
Reactant of Route 3
AMK 353
Reactant of Route 4
Reactant of Route 4
AMK 353
Reactant of Route 5
AMK 353
Reactant of Route 6
AMK 353

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.